Dihydroorotase Inhibition Profile
The target compound inhibits mouse dihydroorotase with an IC50 of 180,000 nM (180 μM) [1]. In a separate study under comparable assay conditions, 5-aminoorotic acid (5-AOA) inhibited human CAD dihydroorotase domain with an IC50 of 9.87 μM, while 5-fluoroorotic acid (5-FOA) showed an IC50 of 191.59 μM [2]. The target compound's potency lies between these two clinically investigated analogs, positioning it as a distinct tool compound with a unique efficacy window for probing pyrimidine biosynthesis pathways.
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 180,000 nM (180 μM) at 10 μM compound concentration, pH 7.37 |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA): 9.87 μM; 5-Fluoroorotic acid (5-FOA): 191.59 μM |
| Quantified Difference | Target is ~18-fold less potent than 5-AOA and ~1.06-fold more potent than 5-FOA |
| Conditions | Mouse Ehrlich ascites dihydroorotase vs. human CAD dihydroorotase domain; both at physiological pH |
Why This Matters
Researchers targeting dihydroorotase can select this compound as an intermediate-potency probe to bridge the gap between strong inhibitors like 5-AOA and weaker analogs like 5-FOA.
- [1] BindingDB Entry: Compound evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 μM, pH 7.37. IC50: 1.80E+5 nM. View Source
- [2] Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. Eurofarma OvidDS, 2025. View Source
